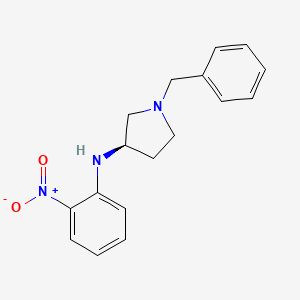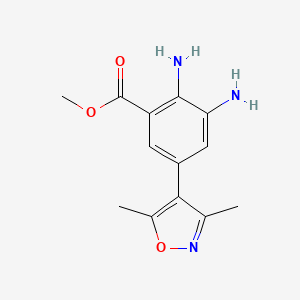
2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone is a chemical compound with the molecular formula C10H8Br2F2O2. It is a brominated derivative of ethanone, characterized by the presence of both bromine and difluoromethoxy groups on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the reaction of 4-bromo-3-(difluoromethoxy)acetophenone with bromine in the presence of a solvent like chloroform at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the ethanone moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and difluoromethoxy group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
- 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
Uniqueness
2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H6Br2F2O2 |
|---|---|
Poids moléculaire |
343.95 g/mol |
Nom IUPAC |
2-bromo-1-[4-bromo-3-(difluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6Br2F2O2/c10-4-7(14)5-1-2-6(11)8(3-5)15-9(12)13/h1-3,9H,4H2 |
Clé InChI |
QSUWFHBBTJKQLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CBr)OC(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


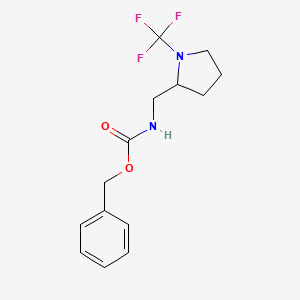

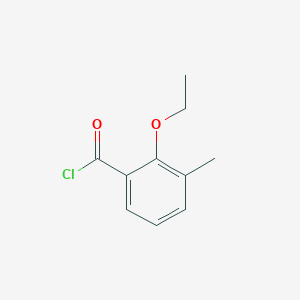
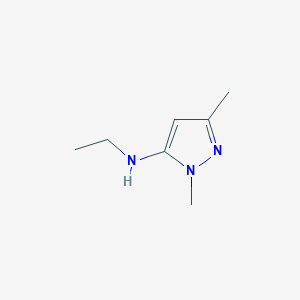
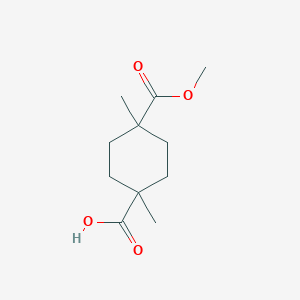
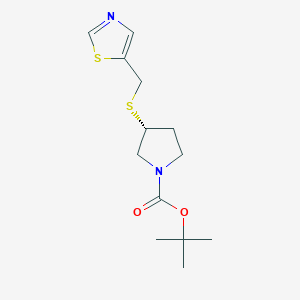
![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
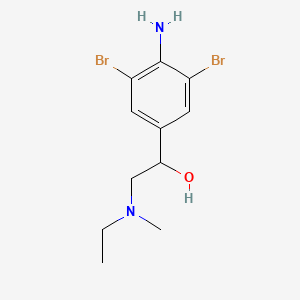
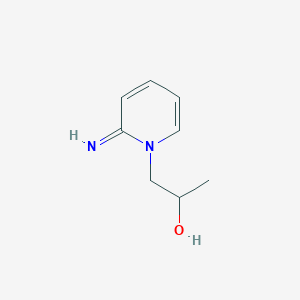
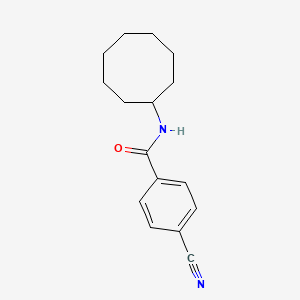
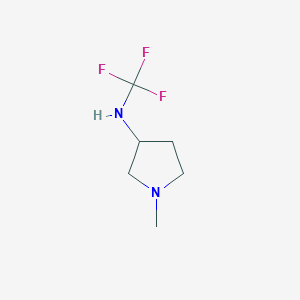
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)
